5-Bromo-2-(difluoromethoxy)pyridine

Catalog No.
S999199
CAS No.
899452-26-7
M.F
C6H4BrF2NO
M. Wt
224 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(difluoromethoxy)pyridine

CAS Number

899452-26-7

Product Name

5-Bromo-2-(difluoromethoxy)pyridine

IUPAC Name

5-bromo-2-(difluoromethoxy)pyridine

Molecular Formula

C6H4BrF2NO

Molecular Weight

224 g/mol

InChI

InChI=1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H

InChI Key

TUKUVGKMNSUOJF-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Br)OC(F)F

Canonical SMILES

C1=CC(=NC=C1Br)OC(F)F

They can serve as building blocks in the creation of pharmaceuticals, agrochemicals, and other chemically synthesized products The specific applications can vary widely depending on the goals of the research.

5-Bromo-2-(difluoromethoxy)pyridine is a chemical compound characterized by the presence of a bromine atom and a difluoromethoxy group attached to a pyridine ring. Its molecular formula is C6H4BrF2NC_6H_4BrF_2N, and it is known for its unique electronic properties due to the combination of halogen and difluoromethoxy substituents. This compound is often utilized in various fields, including medicinal chemistry and organic synthesis, owing to its reactivity and ability to serve as a versatile building block.

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions, modifying its properties.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki, Heck, and Sonogashira reactions, which are essential for forming carbon-carbon bonds.

Common reagents used in these reactions include potassium carbonate for nucleophilic substitutions and palladium catalysts for coupling reactions.

The biological activity of 5-Bromo-2-(difluoromethoxy)pyridine has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its unique structure allows it to interact with biological targets, potentially modulating their activities. For instance, compounds with similar structures have been investigated for their anticancer properties, indicating that 5-Bromo-2-(difluoromethoxy)pyridine may also possess therapeutic potential.

The synthesis of 5-Bromo-2-(difluoromethoxy)pyridine typically involves the following steps:

  • Starting Material: The process often begins with 2-chloro-5-bromopyridine.
  • Nucleophilic Substitution: This compound undergoes a nucleophilic substitution reaction with difluoromethanol in the presence of a base like potassium carbonate.
  • Solvent and Conditions: The reaction is generally carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to enhance yield.

Industrial production methods mirror these laboratory techniques but are optimized for scale and purity through continuous flow reactors and automated systems .

5-Bromo-2-(difluoromethoxy)pyridine finds applications in:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
  • Organic Synthesis: Used as a building block for creating more complex organic molecules due to its reactive functional groups.
  • Material Science: Potentially useful in developing new materials with unique electronic or optical properties.

Studies on the interactions of 5-Bromo-2-(difluoromethoxy)pyridine with biological molecules have indicated that it can bind to enzymes or receptors, affecting their functions. These interactions are crucial for understanding its potential therapeutic effects and guiding further drug development efforts. The compound's ability to modulate enzyme activity suggests that it could be explored further as a lead compound in drug discovery .

Several compounds share structural similarities with 5-Bromo-2-(difluoromethoxy)pyridine. Here are some notable examples:

Compound NameSimilarity Score
5-Bromo-2-chloro-3-(difluoromethoxy)pyridine0.98
5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine0.84
5-Bromo-2-chloro-3-methoxypyridine0.76
2-Bromo-5-(trifluoromethoxy)pyridine0.76
2-Bromo-4-(difluoromethoxy)pyridine0.84

Uniqueness

The uniqueness of 5-Bromo-2-(difluoromethoxy)pyridine lies in its specific combination of substituents—both bromine and difluoromethoxy groups—which provide distinct electronic characteristics compared to similar compounds. This combination enhances its lipophilicity and metabolic stability, making it particularly valuable in drug design .

XLogP3

2.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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